molecular formula C21H18ClN3O2S2 B2526528 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 687563-46-8

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2526528
CAS No.: 687563-46-8
M. Wt: 443.96
InChI Key: DHSKQJBAGVMGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide (hereafter referred to as the "target compound") is a thienopyrimidine derivative characterized by:

  • A thieno[3,2-d]pyrimidin-4-one core fused with a six-membered tetrahydro ring system.
  • A 4-chlorophenyl substituent at position 3 of the pyrimidine ring.
  • A thioether-linked acetamide group at position 2, terminating in an m-tolyl (3-methylphenyl) moiety.

Its molecular formula is C₂₁H₁₉ClN₄O₂S₂ (molecular weight: 483.0 g/mol) . The 4-chlorophenyl group enhances hydrophobic interactions, while the m-tolyl acetamide contributes to steric and electronic modulation.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S2/c1-13-3-2-4-15(11-13)23-18(26)12-29-21-24-17-9-10-28-19(17)20(27)25(21)16-7-5-14(22)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSKQJBAGVMGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound belongs to a broader class of thienopyrimidine-acetamide hybrids. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound ID R1 (Pyrimidine) R2 (Acetamide) Molecular Weight (g/mol) Predicted logP Notable Features Reference
Target Compound 4-Chlorophenyl m-Tolyl 483.0 3.5 Balanced hydrophobicity; moderate steric bulk
Analog A (Ev16) 3-Methoxyphenyl 4-Nitrophenyl 470.5 2.8 Electron-withdrawing groups; polar nitro moiety
Analog B (Ev17) 3-Trifluoromethylphenyl m-Tolyl 519.5 4.2 High lipophilicity; metabolic stability
Analog C (Ev14) 3-Ethyl,5,6-dimethyl 4-Isopropylphenyl 485.6 4.5 Bulky substituents; increased steric hindrance
Analog D (J. Appl. Pharm. Sci.) 4-Methyl 2,3-Dichlorophenyl 344.2 3.1 Smaller core; dichlorophenyl enhances binding

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s logP (3.5) is intermediate, making it more membrane-permeable than Analog A (logP 2.8) but less than Analog B (logP 4.2) .
  • Solubility : The m-tolyl group improves aqueous solubility compared to Analog C’s 4-isopropylphenyl (steric hindrance reduces solubility) .
  • Metabolic Stability : The trifluoromethyl group in Analog B enhances resistance to oxidative metabolism, whereas the target compound’s 4-chlorophenyl may undergo slower hepatic clearance .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is achieved through four principal stages:

  • Gewald synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
  • Cyclization to form the thieno[3,2-d]pyrimidin-4-one core.
  • Chlorination of the pyrimidinone to a reactive 4-chloro intermediate.
  • Thioether linkage formation via nucleophilic substitution with 2-mercapto-N-(m-tolyl)acetamide.

Each step is optimized based on methodologies reported for analogous thienopyrimidine systems.

Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

The Gewald reaction is employed to construct the aminothiophene backbone. Cyclohexanone (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (10 mmol) are stirred in dimethylformamide (DMF) with morpholine (12 mmol) as a base at 80°C for 12 hours. The reaction proceeds via a three-component condensation, forming the 2-aminothiophene derivative as a yellow solid (Yield: 68–72%).

Key Reaction Parameters

Parameter Value
Solvent DMF
Temperature 80°C
Reaction Time 12 hours
Base Morpholine
Yield 68–72%

The product is characterized by IR spectroscopy, showing NH₂ stretches at 3320–3350 cm⁻¹ and a carbonyl peak at 1665 cm⁻¹. NMR analysis confirms the tetrahydrobenzo[b]thiophene structure, with aromatic protons absent due to saturation.

Cyclization to Thieno[3,2-d]pyrimidin-4-one

The aminothiophene intermediate undergoes cyclization with 4-chlorobenzaldehyde (10 mmol) in DMF under acidic conditions (2M HCl, 5 mL) at 100°C for 8 hours. This step introduces the 3-(4-chlorophenyl) substituent and forms the pyrimidine ring. The product, 3-(4-chlorophenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-4-one, is isolated as a white crystalline solid (Yield: 60–65%).

Mechanistic Insights
The aldehyde reacts with the primary amine of the thiophene, followed by intramolecular cyclization and dehydration. The use of DMF as a polar aprotic solvent facilitates imine formation, while HCl catalyzes the dehydration step.

Chlorination with Phosphorus Oxychloride

The pyrimidinone is converted to its 4-chloro derivative using phosphorus oxychloride (POCl₃). A mixture of the pyrimidinone (5 mmol) and POCl₃ (20 mL) is refluxed at 110°C for 6 hours. Excess POCl₃ is removed under vacuum, and the residue is poured onto ice to yield the chlorinated compound as a hygroscopic yellow solid (Yield: 85–90%).

Optimization Data

Condition Outcome
POCl₃ Equivalents 18.9 equivalents
Temperature 110°C
Reaction Time 6 hours
Workup Neutralization with NH₃

The 4-chloro intermediate is highly reactive and is used directly in the next step without further purification.

Synthesis of 2-Mercapto-N-(m-tolyl)acetamide

The thiol nucleophile is prepared via a two-step process:

  • Chloroacetylation : m-Toluidine (10 mmol) reacts with chloroacetyl chloride (12 mmol) in dichloromethane (DCM) at 0°C, yielding 2-chloro-N-(m-tolyl)acetamide (Yield: 88%).
  • Thiolation : The chloride is displaced by treating 2-chloro-N-(m-tolyl)acetamide (5 mmol) with thiourea (6 mmol) in ethanol under reflux for 4 hours, followed by alkaline hydrolysis (NaOH, 2M) to generate 2-mercapto-N-(m-tolyl)acetamide (Yield: 75%).

Spectral Confirmation

  • IR : SH stretch at 2550 cm⁻¹, carbonyl at 1680 cm⁻¹.
  • ¹H NMR (CDCl₃) : δ 7.45 (s, 1H, Ar-H), 7.21–7.18 (m, 3H, Ar-H), 3.82 (s, 2H, CH₂S), 2.34 (s, 3H, CH₃).

Thioether Formation via Nucleophilic Substitution

The 4-chloro-thienopyrimidine (5 mmol) and 2-mercapto-N-(m-tolyl)acetamide (6 mmol) are stirred in DMF with potassium carbonate (15 mmol) at 80°C for 12 hours. The reaction mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol to yield the title compound as a pale-yellow solid (Yield: 70–75%).

Reaction Conditions

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 80°C
Reaction Time 12 hours
Yield 70–75%

Spectral Characterization of Final Product

IR (KBr) : ν = 1685 cm⁻¹ (C=O, acetamide), 1630 cm⁻¹ (C=O, pyrimidinone), 1540 cm⁻¹ (C-N).
¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, Ar-H), 4.12 (s, 2H, SCH₂), 3.05 (t, J = 6.0 Hz, 2H, CH₂), 2.82 (t, J = 6.0 Hz, 2H, CH₂), 2.34 (s, 3H, CH₃).
MS (ESI) : m/z 483.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated to optimize efficiency:

Step Method 1 (Reported) Method 2 (Alternative)
Gewald Reaction Morpholine/DMF Piperidine/EtOH
Cyclization HCl/DMF H₂SO₄/AcOH
Chlorination POCl₃ SOCl₂
Thioether Formation K₂CO₃/DMF NaH/THF

Method 1 consistently provided higher yields and purity, particularly due to the superior nucleophilicity of the thiolate in DMF.

Industrial-Scale Considerations

For bulk synthesis, the following adjustments are recommended:

  • Continuous Flow Reactors : To enhance safety during POCl₃ handling.
  • Solvent Recovery Systems : DMF and ethanol can be recycled via distillation.
  • Crystallization Optimization : Use anti-solvent precipitation (water/ethanol) to improve yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.